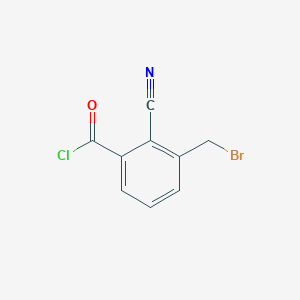![molecular formula C26H43N3O2 B12628925 N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine CAS No. 919511-07-2](/img/structure/B12628925.png)
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and an octyl chain attached to a piperidine ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the piperidine ring.
Attachment of the nitrophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a nitrophenyl compound.
Addition of the octyl chain: This step typically involves a nucleophilic substitution reaction where an octyl halide reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-1-[(4-methylphenyl)methyl]-N-octylpiperidin-4-amine
- N-Cyclohexyl-1-[(4-chlorophenyl)methyl]-N-octylpiperidin-4-amine
- N-Cyclohexyl-1-[(4-fluorophenyl)methyl]-N-octylpiperidin-4-amine
Uniqueness
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919511-07-2 |
|---|---|
Molecular Formula |
C26H43N3O2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine |
InChI |
InChI=1S/C26H43N3O2/c1-2-3-4-5-6-10-19-28(24-11-8-7-9-12-24)25-17-20-27(21-18-25)22-23-13-15-26(16-14-23)29(30)31/h13-16,24-25H,2-12,17-22H2,1H3 |
InChI Key |
ZPDJDKYHDNXXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1CCCCC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
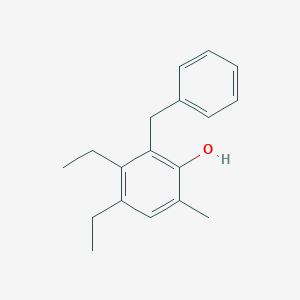
![(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
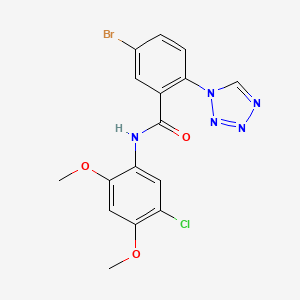

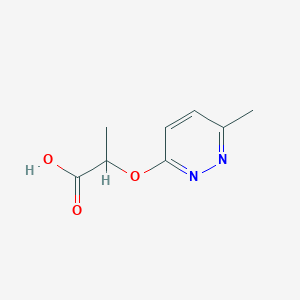
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)

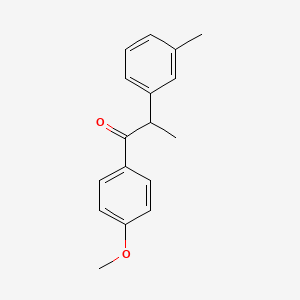
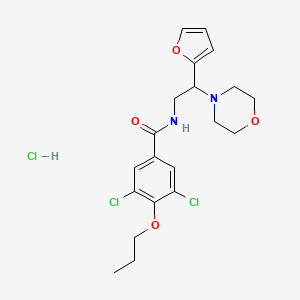
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
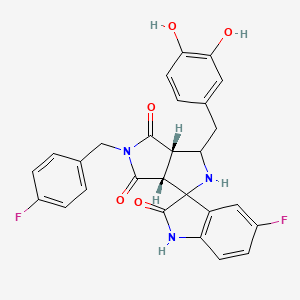
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
